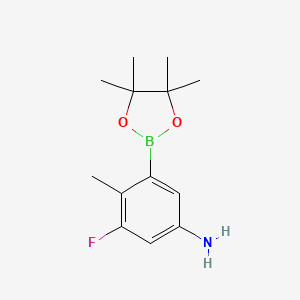
4-Amino-2,5-difluoro-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,5-difluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of benzoic acid, characterized by the presence of amino, difluoro, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-difluoro-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2,5-difluoro-3-methoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,5-difluoro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amino derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2,5-difluoro-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,5-difluoro-3-methoxybenzoic acid involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoro-3-methoxybenzoic acid: Similar in structure but lacks the amino group.
3,4-Difluoro-2-methoxybenzoic acid: Another difluoro-methoxy derivative with different substitution patterns.
2-Amino-5-methoxybenzoic acid: Contains an amino and methoxy group but lacks fluorine atoms.
Uniqueness
4-Amino-2,5-difluoro-3-methoxybenzoic acid is unique due to the combination of amino, difluoro, and methoxy groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific reactivity and stability profiles.
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
4-amino-2,5-difluoro-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,11H2,1H3,(H,12,13) |
Clave InChI |
AQOPPMIDNRLGMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1N)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)







![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)


